7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
The compound 7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperidine moiety: This step involves the reaction of the chromenone intermediate with 4-(4-chlorophenyl)-4-hydroxypiperidine under suitable conditions.
Final coupling: The final step involves the coupling of the intermediate with an appropriate oxoethoxy group to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could yield alcohols or amines.
Scientific Research Applications
7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It may interact with specific receptors in the body, modulating their activity.
Inhibiting enzymes: The compound could inhibit certain enzymes, affecting biochemical pathways.
Modulating signaling pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: can be compared with similar compounds such as:
4-(4-chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but different biological activities.
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-one: Another chromenone derivative with distinct properties.
The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H26ClNO5 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
7-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C25H26ClNO5/c1-15-16(2)24(29)32-23-17(3)21(9-8-20(15)23)31-14-22(28)27-12-10-25(30,11-13-27)18-4-6-19(26)7-5-18/h4-9,30H,10-14H2,1-3H3 |
InChI Key |
JVUKYSBRJWMKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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